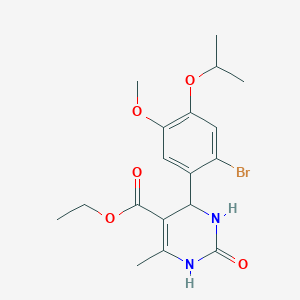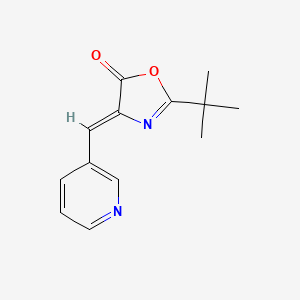
ethyl 4-(2-bromo-4-isopropoxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Descripción general
Descripción
Ethyl 4-(2-bromo-4-isopropoxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C18H23BrN2O5 and its molecular weight is 427.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.07903 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
Researchers have investigated the antiviral activities of pyrimidine derivatives, focusing on their synthesis and testing against a range of viruses. For instance, compounds synthesized from 2,4-diamino-6-hydroxypyrimidines, through specific substitution and alkylation processes, have shown notable inhibition against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003).
Synthesis and Structural Analysis
The synthesis of novel pyrimidine derivatives and their structural analysis play a crucial role in understanding their chemical properties and potential applications. Studies have focused on creating new compounds, such as thiazolopyrimidines and thiazolodipyrimidines, through various synthetic routes, offering insights into their chemical behavior and potential applications in materials science (Sherif et al., 1993). Additionally, X-ray diffraction (XRD) analysis has been employed to determine the crystal structures of related compounds, providing a detailed understanding of their molecular conformations (Kurbanova et al., 2009).
Antioxidant and Radioprotective Activities
Some studies have explored the antioxidant and radioprotective properties of pyrimidine derivatives. For example, a novel pyrimidine compound was synthesized and evaluated for its in vitro antioxidant activity and in vivo radioprotection properties, showing potential for medical applications in mitigating oxidative stress and radiation-induced damage (Mohan et al., 2014).
Thermodynamic Properties
The thermodynamic properties of pyrimidine esters, including combustion energies, enthalpies of formation, and derivative analysis, have been studied to understand their energetic characteristics and potential applications in various industrial processes (Klachko et al., 2020).
Antimicrobial Activity
Pyrimidine derivatives have also been investigated for their antimicrobial properties, with some compounds exhibiting moderate to good activity against bacteria and fungi. This research highlights the potential of these compounds in developing new antimicrobial agents (Youssef & Amin, 2012).
Propiedades
IUPAC Name |
ethyl 4-(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O5/c1-6-25-17(22)15-10(4)20-18(23)21-16(15)11-7-13(24-5)14(8-12(11)19)26-9(2)3/h7-9,16H,6H2,1-5H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFOGKSGWJXPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2Br)OC(C)C)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {3-(4-methoxyphenyl)-4-oxo-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4051643.png)
![4-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4051656.png)
![2-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]nicotinic acid](/img/structure/B4051668.png)

![5-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLENE}-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4051676.png)
![ethyl 4-({[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4051690.png)
![2-[(4-chloro-3-nitrobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4051707.png)
![2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4051715.png)
![methyl 3-methyl-11-(5-methyl-2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4051716.png)
![(1,3-benzodioxol-5-ylmethyl)(4-methylbenzyl)[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B4051731.png)
![4-[(6-ETHOXY-3-PYRIDAZINYL)OXY]-6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE](/img/structure/B4051738.png)
![METHYL 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE](/img/structure/B4051743.png)
![N-phenyl-N'-{2-[(2-thienylmethyl)thio]ethyl}thiourea](/img/structure/B4051747.png)
![N,2-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B4051752.png)
